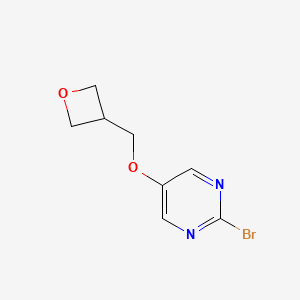
2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position and an oxetan-3-ylmethoxy group at the 5-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine typically involves the bromination of 5-(oxetan-3-ylmethoxy)pyrimidine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the 2-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-5-(oxetan-3-ylmethoxy)pyrimidine, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the oxetan-3-ylmethoxy group contribute to its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(oxetan-2-ylmethoxy)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-(oxetan-3-yloxy)pyrimidine: Similar in structure but with a different substitution pattern.
Uniqueness
2-Bromo-5-(oxetan-3-ylmethoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-bromo-5-(oxetan-3-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C8H9BrN2O2/c9-8-10-1-7(2-11-8)13-5-6-3-12-4-6/h1-2,6H,3-5H2 |
InChI Key |
NNCUSTKFCJQBAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)COC2=CN=C(N=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


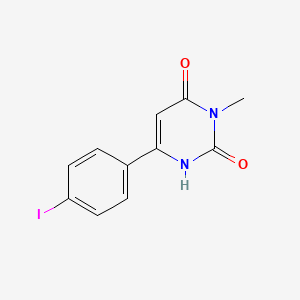
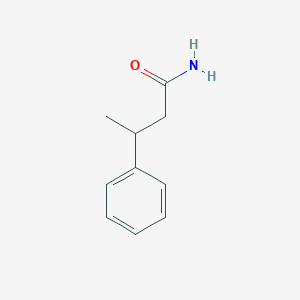
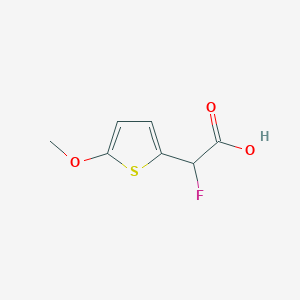
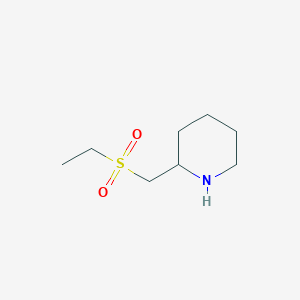
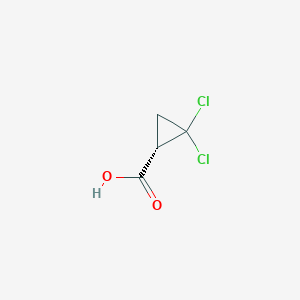
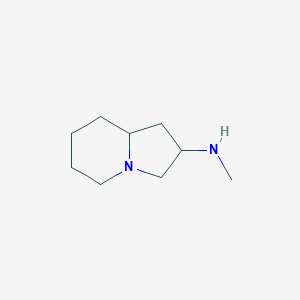
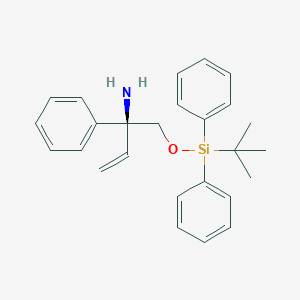
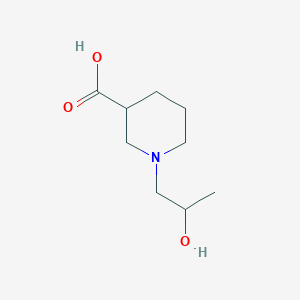

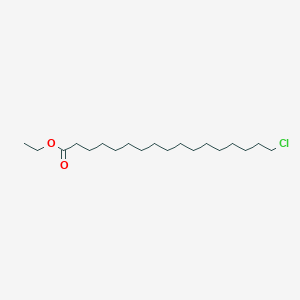
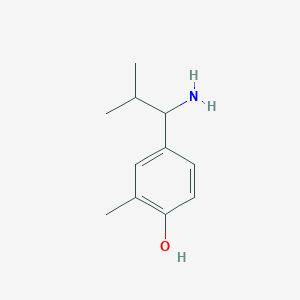
![8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B13335884.png)

![7-Chloro-3-methylimidazo[1,5-a]pyridine](/img/structure/B13335906.png)
